molecular formula C26H26Cl2N2O6S2 B3567642 N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide

N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide

Cat. No.: B3567642
M. Wt: 597.5 g/mol
InChI Key: DCLYQRLRPOCKPJ-UHFFFAOYSA-N
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Description

N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, amide, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with aniline derivatives under controlled conditions to form sulfonamide intermediates. These intermediates are then further reacted with butanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide involves its interaction with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl groups may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide
  • N-(4-chlorophenyl)-4-aminobenzenesulfonamide

Uniqueness

N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl2N2O6S2/c1-3-5-25(31)29(37(33,34)23-15-7-19(27)8-16-23)21-11-13-22(14-12-21)30(26(32)6-4-2)38(35,36)24-17-9-20(28)10-18-24/h7-18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLYQRLRPOCKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide
Reactant of Route 2
N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide
Reactant of Route 3
N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide
Reactant of Route 4
N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide
Reactant of Route 5
N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide
Reactant of Route 6
Reactant of Route 6
N-[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbutanamide

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